molecular formula C18H15N4NaO4S B13802038 2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt CAS No. 70615-18-8

2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt

Cat. No.: B13802038
CAS No.: 70615-18-8
M. Wt: 406.4 g/mol
InChI Key: JKIPHQLSBNVKPU-UHFFFAOYSA-M
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Description

2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt is a complex organic compound. It is characterized by the presence of a naphthalene ring system substituted with sulfonic acid, acetylamino, and azo groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to produce 2-naphthalenesulfonic acid. This is followed by the introduction of the acetylamino and azo groups through diazotization and coupling reactions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalene compounds.

Scientific Research Applications

2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.

    Biology: The compound is used in biochemical assays and as a staining agent in microscopy.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with proteins and enzymes. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenesulfonic acid: A simpler compound with similar sulfonic acid functionality.

    8-Amino-2-naphthalenesulfonic acid: Contains an amino group instead of the acetylamino and azo groups.

    4-Acetylamino-2-naphthalenesulfonic acid: Lacks the azo group but has similar acetylamino and sulfonic acid functionalities.

Uniqueness

2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

Properties

CAS No.

70615-18-8

Molecular Formula

C18H15N4NaO4S

Molecular Weight

406.4 g/mol

IUPAC Name

sodium;8-[(4-acetamidophenyl)diazenyl]-5-aminonaphthalene-2-sulfonate

InChI

InChI=1S/C18H16N4O4S.Na/c1-11(23)20-12-2-4-13(5-3-12)21-22-18-9-8-17(19)15-7-6-14(10-16(15)18)27(24,25)26;/h2-10H,19H2,1H3,(H,20,23)(H,24,25,26);/q;+1/p-1

InChI Key

JKIPHQLSBNVKPU-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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